molecular formula C7H2Cl2N4 B1451541 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 845895-95-6

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1451541
CAS No.: 845895-95-6
M. Wt: 213.02 g/mol
InChI Key: KDFQVEDUSUYBCO-UHFFFAOYSA-N
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Description

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is an organoheterocyclic compound with the molecular formula C7H2Cl2N4 It is a derivative of pyrazolo[1,5-a]pyrimidine, characterized by the presence of two chlorine atoms at positions 5 and 7, and a cyano group at position 3

Mechanism of Action

Mode of Action

Similar compounds have been found to act as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) . This suggests that 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.

Future Directions

The future directions for the research and development of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives are promising. Given their significant impact in medicinal chemistry and material science, further exploration of their synthesis, properties, and potential applications is warranted .

Biochemical Analysis

Biochemical Properties

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in the expression of genes involved in cell growth, survival, and differentiation. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell. These interactions can have significant implications for cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization within the cell. Once inside the cell, this compound can accumulate in specific compartments or organelles, where it exerts its effects on cellular processes. The distribution of the compound within tissues can also influence its overall pharmacokinetics and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production. The precise localization of this compound can have significant implications for its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 2,6-dichloropyridine with 4-chloropyridine-3-carbonitrile in the presence of a base. The reaction typically proceeds through a condensation mechanism, resulting in the formation of the desired product .

Another synthetic route involves the use of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione as a starting material. This compound is reacted with phosphorus oxychloride (POCl3) and N,N-dimethylaniline under reflux conditions. The reaction mixture is then quenched with ice water and extracted with ethyl acetate to obtain the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.

    Cyclization: Cyclization reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrazolo[1,5-a]pyrimidine derivatives, while cyclization reactions can produce fused heterocyclic compounds with potential pharmacological properties .

Comparison with Similar Compounds

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N4/c8-5-1-6(9)13-7(12-5)4(2-10)3-11-13/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFQVEDUSUYBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670380
Record name 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845895-95-6
Record name 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845895-95-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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